molecular formula C11H20N4O2 B11734336 tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate

tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate

Katalognummer: B11734336
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: ZGHGRLTWDLTXNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate: is a chemical compound with the molecular formula C11H20N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

    Starting Materials: 3-amino-1-propyl-1H-pyrazole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Product Formation: The product, this compound, is obtained after purification, typically by column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biological Studies: The compound is used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate group can also participate in covalent bonding with target molecules, enhancing the compound’s potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

    tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

    tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate: Another carbamate derivative with a different heterocyclic ring structure.

    tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: A related pyrazole derivative with a different substitution pattern.

Uniqueness: tert-Butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a carbamate group makes it a versatile intermediate for further chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C11H20N4O2

Molekulargewicht

240.30 g/mol

IUPAC-Name

tert-butyl N-(3-amino-1-propylpyrazol-4-yl)carbamate

InChI

InChI=1S/C11H20N4O2/c1-5-6-15-7-8(9(12)14-15)13-10(16)17-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)

InChI-Schlüssel

ZGHGRLTWDLTXNK-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=C(C(=N1)N)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.